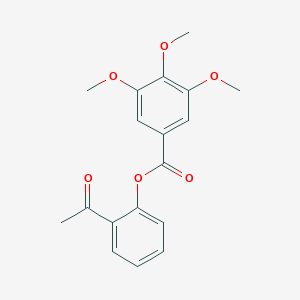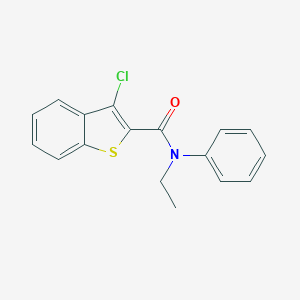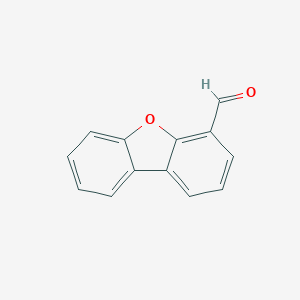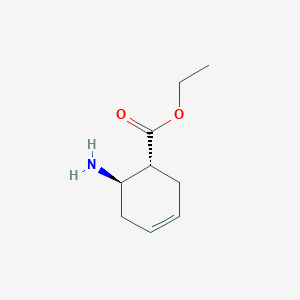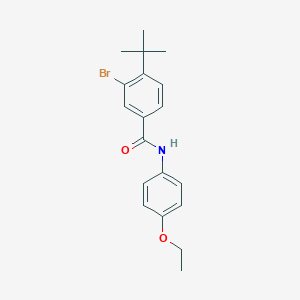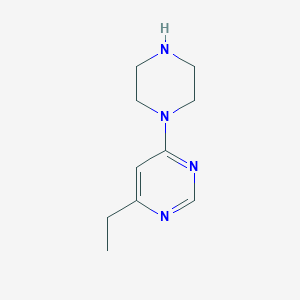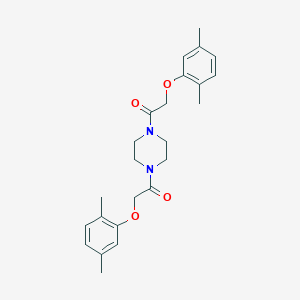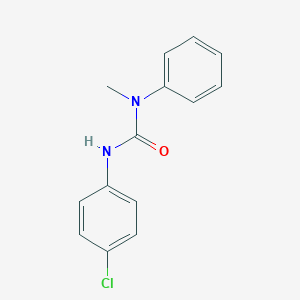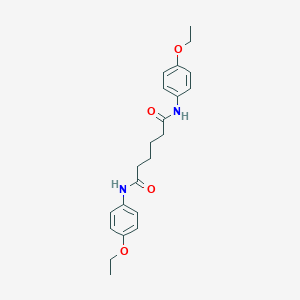
N,N'-bis(4-ethoxyphenyl)hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-ethoxyphenyl)hexanediamide, commonly known as BEH, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BEH is a type of amide compound that is characterized by its unique chemical structure, which contains two ethoxyphenyl groups and a hexanediamide chain.
Mecanismo De Acción
The mechanism of action of BEH is not fully understood, but it is believed to interact with biological membranes and proteins, leading to changes in their structure and function. BEH has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
BEH has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and to reduce inflammation. BEH has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BEH is its ability to interact with biological membranes and proteins, which makes it useful for studying their structure and function. However, BEH is also relatively insoluble in water, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on BEH, including the development of new drugs based on its structure, the investigation of its potential use in the treatment of neurodegenerative diseases, and the study of its interactions with biological membranes and proteins. Additionally, further research is needed to fully understand the mechanism of action of BEH and its potential applications in scientific research.
Métodos De Síntesis
BEH can be synthesized using a variety of methods, including the reaction of hexanediamine with 4-ethoxybenzoyl chloride in the presence of a catalyst. This reaction leads to the formation of the amide bond between the hexanediamine and 4-ethoxybenzoyl chloride, resulting in the formation of BEH.
Aplicaciones Científicas De Investigación
BEH has been extensively studied for its potential use in various scientific research applications, including the development of new drugs, the study of protein-protein interactions, and the investigation of the structure and function of biological membranes.
Propiedades
Número CAS |
21118-83-2 |
|---|---|
Nombre del producto |
N,N'-bis(4-ethoxyphenyl)hexanediamide |
Fórmula molecular |
C22H28N2O4 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
N,N'-bis(4-ethoxyphenyl)hexanediamide |
InChI |
InChI=1S/C22H28N2O4/c1-3-27-19-13-9-17(10-14-19)23-21(25)7-5-6-8-22(26)24-18-11-15-20(16-12-18)28-4-2/h9-16H,3-8H2,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
FUFIMTYTHMUEMV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)OCC |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)OCC |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



